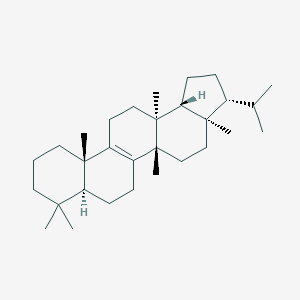

trans-Abienol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

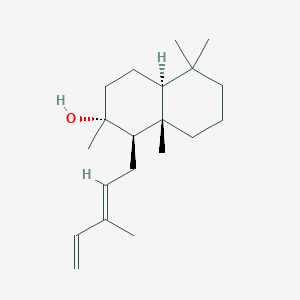

Trans-Abienol is a natural compound found in several plant species, including Abies sachalinensis, Abies nephrolepis, and Abies holophylla. It belongs to the family of abietane diterpenoids and has attracted the attention of researchers due to its potential biological activities.

Mechanism of Action

The mechanism of action of trans-Abienol is not fully understood. However, it has been proposed that it exerts its biological activities through the modulation of various signaling pathways. For instance, this compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Moreover, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects

This compound has been found to modulate several biochemical and physiological processes. For instance, it has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. It also reduces the levels of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several diseases. Moreover, this compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a crucial role in cancer metastasis.

Advantages and Limitations for Lab Experiments

Trans-Abienol has several advantages for lab experiments. It is a natural compound that can be easily synthesized, and its purity can be ensured. Moreover, it exhibits a broad range of biological activities, which makes it a potential candidate for the development of novel therapeutics. However, there are also some limitations to its use in lab experiments. For instance, its low solubility in water makes it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.

Future Directions

For the study of trans-Abienol include the development of novel therapeutics, the elucidation of its mechanism of action, and the investigation of its pharmacokinetics and toxicity.

Scientific Research Applications

Trans-Abienol has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant effects. Therefore, it has been studied extensively in the field of medicinal chemistry. This compound has been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. It also has potent anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound has been reported to possess antimicrobial activity against several bacterial and fungal strains.

properties

CAS RN |

1616-86-0 |

|---|---|

Molecular Formula |

C20H34O |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9+/t16-,17+,19-,20+/m0/s1 |

InChI Key |

ZAZVCYBIABTSJR-ITALKTEQSA-N |

Isomeric SMILES |

C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C |

SMILES |

CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |

Canonical SMILES |

CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |

synonyms |

9H-(labda-12,14-dien-8-ol) abienol abienol, (1R-(1alpha(E),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha(Z),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer cis-abienol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

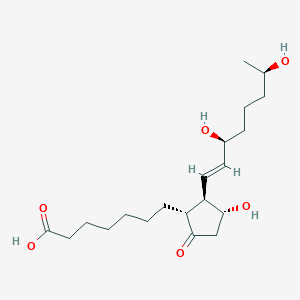

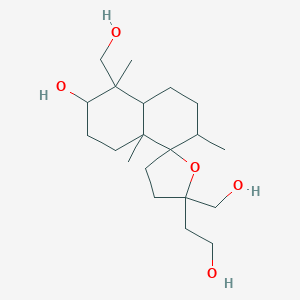

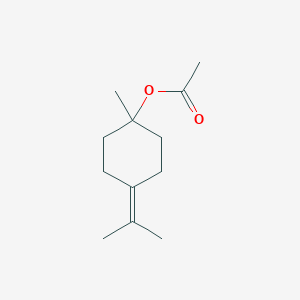

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.